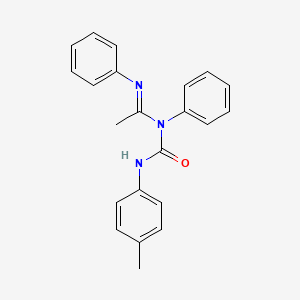

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea

Beschreibung

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea is a substituted urea derivative characterized by a central urea core (-NH-CO-NH-) flanked by aromatic and imino-functionalized groups. The structure includes:

- N-phenyl group: A benzene ring directly attached to one urea nitrogen.

- 1-(phenylimino)ethyl group: An ethyl bridge substituted with a phenylimino (-N=C-Ph) moiety.

- N'-p-tolyl group: A para-methyl-substituted benzene ring attached to the second urea nitrogen.

Its design shares similarities with other diarylureas and imino-functionalized compounds discussed in the literature .

Eigenschaften

CAS-Nummer |

73840-14-9 |

|---|---|

Molekularformel |

C22H21N3O |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

3-(4-methylphenyl)-1-(C-methyl-N-phenylcarbonimidoyl)-1-phenylurea |

InChI |

InChI=1S/C22H21N3O/c1-17-13-15-20(16-14-17)24-22(26)25(21-11-7-4-8-12-21)18(2)23-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,26) |

InChI-Schlüssel |

QMGJHDMBYPHROB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C(=NC3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the condensation of 4-toluidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solid acid catalysts can enhance the efficiency of the reaction and reduce the generation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of polymers, resins, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features and Substitutions of Selected Urea Derivatives

Key Observations :

- Electron-Withdrawing Groups: Compounds like N-(4-cyanophenyl)-N'-phenylurea and forchlorfenuron incorporate cyano or chloro groups, enhancing polarity and reactivity compared to the methyl group in the p-tolyl substituent of the target compound .

- Heterocyclic Moieties : N-(2-Chloro-4-pyridinyl)-N'-phenylurea and forchlorfenuron include pyridine rings, which improve bioavailability and pesticidal activity .

Functional and Application-Based Comparison

Agrochemical Relevance

- Forchlorfenuron (CAS 68157-60-8): A plant growth regulator used to promote fruit enlargement. Its 2-chloro-4-pyridinyl group is critical for binding cytokinin receptors .

- Pencycuron : A fungicide targeting Rhizoctonia solani. Its cyclopentyl and chlorobenzyl groups enhance fungal membrane interaction .

Physicochemical Properties

- Solubility: The target compound’s p-tolyl group likely reduces water solubility compared to cyanophenyl or pyridinyl derivatives .

- Stability: The phenyliminoethyl group may confer sensitivity to hydrolysis under acidic conditions, similar to imine-containing compounds.

Biologische Aktivität

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Synthesis

The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea typically involves the reaction of phenyl isocyanate with appropriate amines and aldehydes. This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea | A-549 | 25.0 ± 0.4 | Apoptosis |

| N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea | MCF-7 | 30.0 ± 0.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests revealed that N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea exhibits moderate antibacterial activity against strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate a promising profile that warrants further exploration for potential therapeutic applications .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

Case Studies

- Cytotoxicity in Cancer Cells : A study published in Cancer Letters demonstrated that N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea led to a significant reduction in cell viability in treated A-549 cells compared to untreated controls, suggesting its potential as an anticancer agent .

- Antibacterial Efficacy : Research conducted on various derivatives showed that modifications to the phenyl moiety could enhance antibacterial activity. For instance, compounds with electron-withdrawing groups displayed improved efficacy against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.